![molecular formula C18H15FN6O2 B2988760 4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034533-62-3](/img/structure/B2988760.png)
4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C18H15FN6O2 and its molecular weight is 366.356. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinase Inhibition
Research on similar compounds, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has identified potent and selective Met kinase inhibitors. These inhibitors have shown promise in cancer treatment, with some analogs demonstrating complete tumor stasis in preclinical models following oral administration, advancing into phase I clinical trials due to their favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Synthesis and Characterization
Studies on the synthesis and characterization of compounds with similar structural motifs have been conducted, focusing on their potential as research chemicals or their role in synthetic cannabinoid series. For instance, the identification and differentiation of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide as a research chemical highlights the importance of accurate characterization in the development and study of new compounds (McLaughlin et al., 2016).
Cytotoxic Activity
Compounds featuring pyrazole and pyrimidine rings have been synthesized and tested for their cytotoxic activity against various cancer cell lines. Such research endeavors aim to discover novel therapeutic agents by exploring the structure-activity relationships of these compounds (Hassan et al., 2015).
Influenza Virus Inhibition
Related work has explored the development of inhibitors for influenza virus sialidases, indicating potential applications of similar compounds in antiviral therapies. The synthesis of heterocyclic compounds that show activity and selectivity patterns similar to existing sialidase inhibitors underscores the ongoing search for new antiviral drugs (Smith et al., 1997).
Mécanisme D'action
Target of Action
Similar compounds have been used for the treatment of gastrointestinal stromal tumours (gist) . GIST are a group of cancers characterized by uncontrolled growth of cells in the supporting tissues of the stomach and bowel .
Mode of Action
A compound with a similar structure, known as avapritinib, is described as a type 1 tyrosine kinase inhibitor that binds to the active conformation and inhibits a broad range of targets
Biochemical Pathways
By inhibiting these kinases, the compound could potentially slow down or stop the growth of cancer cells .
Result of Action
If it acts as a kinase inhibitor, it could potentially slow down or stop the growth of cancer cells .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2/c1-25-10-13(8-22-25)17-23-16(27-24-17)9-21-18(26)15-6-12(7-20-15)11-2-4-14(19)5-3-11/h2-8,10,20H,9H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWIXURCKKLGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.